![molecular formula C11H13N3OS2 B2558720 2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 33548-43-5](/img/structure/B2558720.png)
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Research
Pyrido[2,3-d]pyrimidines, including derivatives like “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine,” have shown potential as anticancer agents . They have been studied for their ability to inhibit various cancer targets such as tyrosine kinase, phosphatidylinositol 3-kinase (PI3K), and cyclin-dependent kinases (CDKs) . These compounds can interfere with signaling pathways crucial for cancer cell proliferation and survival, making them valuable for developing new cancer therapies.
Antibacterial Activity
The pyrido[2,3-d]pyrimidine scaffold has demonstrated a broad spectrum of biological activities, including antibacterial properties . Research into derivatives like “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” could lead to the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory and Analgesic Applications
Compounds within the pyrido[2,3-d]pyrimidine class have been associated with anti-inflammatory and analgesic activities . This suggests that derivatives such as “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” could be synthesized and tested for their efficacy in treating inflammatory conditions and pain management.
Hypotensive Effects
Some pyrido[2,3-d]pyrimidine derivatives exhibit hypotensive activities, which could be beneficial in the treatment of high blood pressure . Investigating the specific effects of “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” on cardiovascular function could open up new avenues for antihypertensive drug development.
CNS Depressive and Anticonvulsant Effects
The central nervous system (CNS) depressive and anticonvulsant effects of pyrido[2,3-d]pyrimidine derivatives make them candidates for research into neurological disorders . “2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine” could potentially contribute to the creation of new treatments for epilepsy and other seizure-related conditions.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
These include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The specific interactions and resulting changes would depend on the particular target involved .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and other cellular processes .
Result of Action
Given the range of targets associated with pyrido[2,3-d]pyrimidines, it is likely that the compound could have a variety of effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS2/c1-16-11-12-8-2-7-17-9(8)10(13-11)14-3-5-15-6-4-14/h2,7H,3-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBCQBSOBYLQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326513 | |
Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819507 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine | |
CAS RN |
33548-43-5 | |
Record name | 4-(2-methylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.